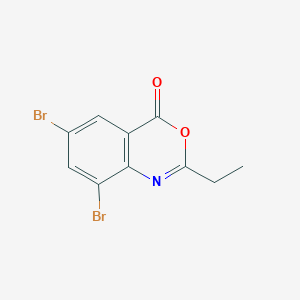![molecular formula C10H14O2 B14478199 2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid CAS No. 65717-30-8](/img/structure/B14478199.png)
2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core with a carboxylic acid functional group attached to it. The presence of two methyl groups at the 2-position of the spiro ring system adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. Subsequent oxidation or carboxylation reactions introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the spirocyclic structure provides steric effects that influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-1-carboxylic acid: Lacks the two methyl groups at the 2-position.
2,2-Dimethylspiro[2.4]heptane-1-carboxylic acid: Saturated version without the double bond.
Uniqueness
2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid is unique due to its combination of a spirocyclic structure, double bond, and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
65717-30-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dimethylspiro[2.4]hept-6-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-9(2)7(8(11)12)10(9)5-3-4-6-10/h3,5,7H,4,6H2,1-2H3,(H,11,12) |
InChI Key |
QRUHRKDTXIPFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C12CCC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



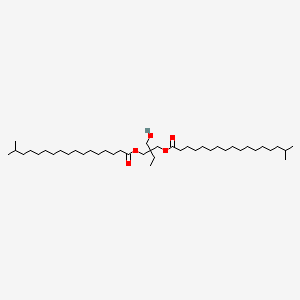
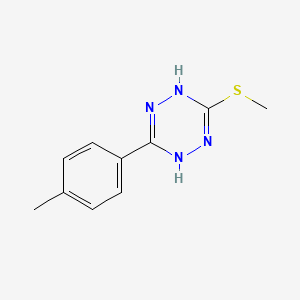
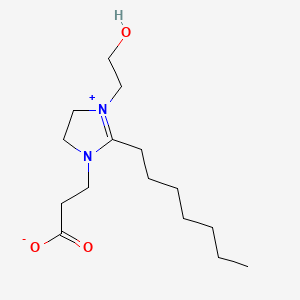
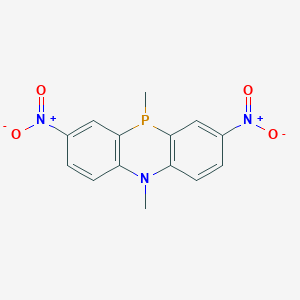

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
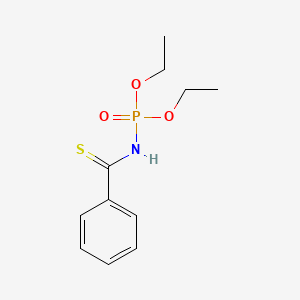

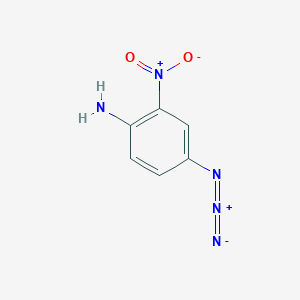
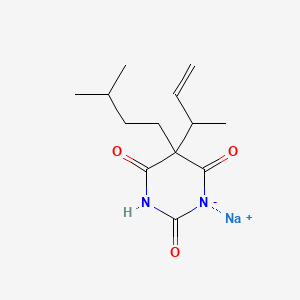
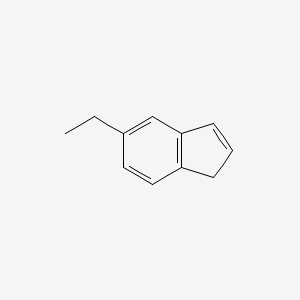
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
